1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate
Overview
Description
“1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C13H23NO4 .
Synthesis Analysis
The synthesis of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
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Chemistry and Biology of the tert-Butyl Group
- The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The tert-butyl group is often used in organic synthesis due to its steric bulk, which can influence the reactivity of the molecule it’s attached to .
- The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
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Synthesis and Reactivity of N-isoindoline-1,3-diones Heterocycles
- N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
- The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
- The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
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Applications of tert-Butyl Ethyl Malonate
- tert-Butyl ethyl malonate was used in the synthesis of polar ester-functionalized aliphatic polysulfone with remarkable thermal stability .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
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Preparation of Mono-tert-Butyl Malonates
- Mono-tert-Butyl malonates may be used in the preparation of the following: dendritic precursor to asymmetric methanofullerenes hapten-3,6- (O,S -dimethylthiophosphoramido)-6-oxohexanoic acid .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these transformations can vary widely depending on the specific reactions and conditions used .
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Synthesis of Various Compounds
- Tert-butyl (2- (pyrrolidin-3-yl) ethyl)carbamate and similar compounds have been used in the synthesis of a variety of complex molecules .
- These include polar ester-functionalized aliphatic polysulfone with remarkable thermal stability , and various other compounds with diverse structures and properties .
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Synthesis of Various Compounds
- Tert-butyl (2- (pyrrolidin-3-yl) ethyl)carbamate and similar compounds have been used in the synthesis of a variety of complex molecules .
- These include polar ester-functionalized aliphatic polysulfone with remarkable thermal stability , and various other compounds with diverse structures and properties .
Future Directions
The future directions for research on “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a rich area for future investigation .
properties
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPZQLQJCSZUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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